![molecular formula C20H16O3S B13316202 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a benzyloxyphenyl group and a thiophene ring connected by a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with thiophene-2-carboxaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the Propenoic Acid Moiety: The final step involves the reaction of the coupled product with malonic acid in the presence of a catalyst such as piperidine to form the propenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the propenoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and thiophene moieties can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Methoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-[3-(Phenyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but without the benzyloxy group.
Uniqueness
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This structural feature can also influence its electronic properties, making it suitable for applications in materials science.
Eigenschaften
Molekularformel |
C20H16O3S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(Z)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13+ |
InChI-Schlüssel |
UFJARPROIBLYDR-QGOAFFKASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C3=CC=CS3)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


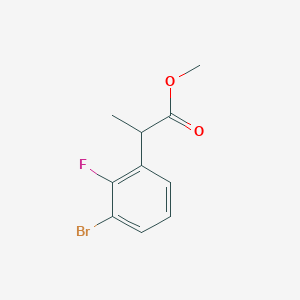
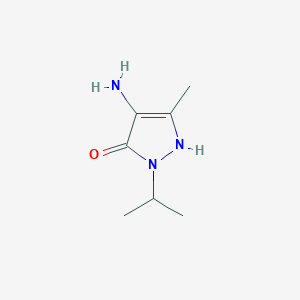
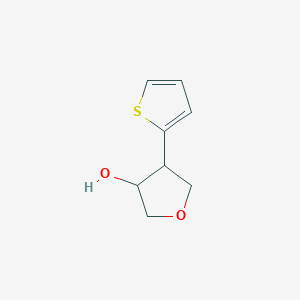
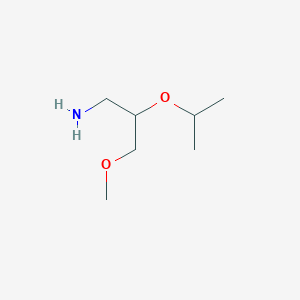
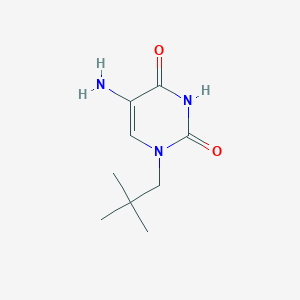
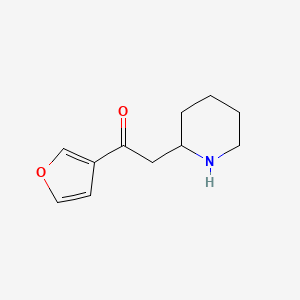
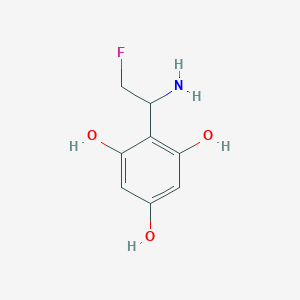
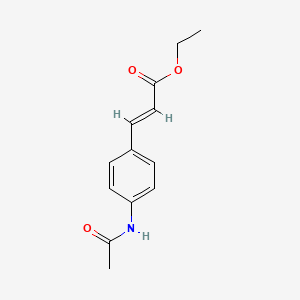
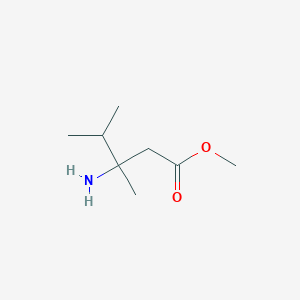
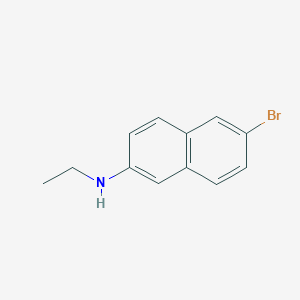
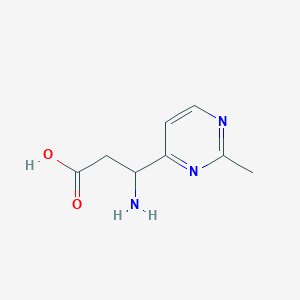
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
amine](/img/structure/B13316179.png)

